molecular formula C14H16O2 B14242278 2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-4-methyl- CAS No. 500283-21-6

2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-4-methyl-

Cat. No.: B14242278
CAS No.: 500283-21-6
M. Wt: 216.27 g/mol
InChI Key: OARZXCNIHQLIND-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-4-methyl- is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a benzopyran core with a 7-(1,1-dimethylethyl) and a 4-methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-4-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of a coumarin derivative as a starting material, which undergoes alkylation and subsequent cyclization to form the desired benzopyran structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-4-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties can help neutralize free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 6,7-dimethoxy-2,2-dimethyl-: Known for its use in medicinal chemistry and similar biological activities.

    2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-: Another benzopyran derivative with distinct substituents and biological properties.

Uniqueness

2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-4-methyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 7-(1,1-dimethylethyl) and 4-methyl groups can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

500283-21-6

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

7-tert-butyl-4-methylchromen-2-one

InChI

InChI=1S/C14H16O2/c1-9-7-13(15)16-12-8-10(14(2,3)4)5-6-11(9)12/h5-8H,1-4H3

InChI Key

OARZXCNIHQLIND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)C(C)(C)C

Origin of Product

United States

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